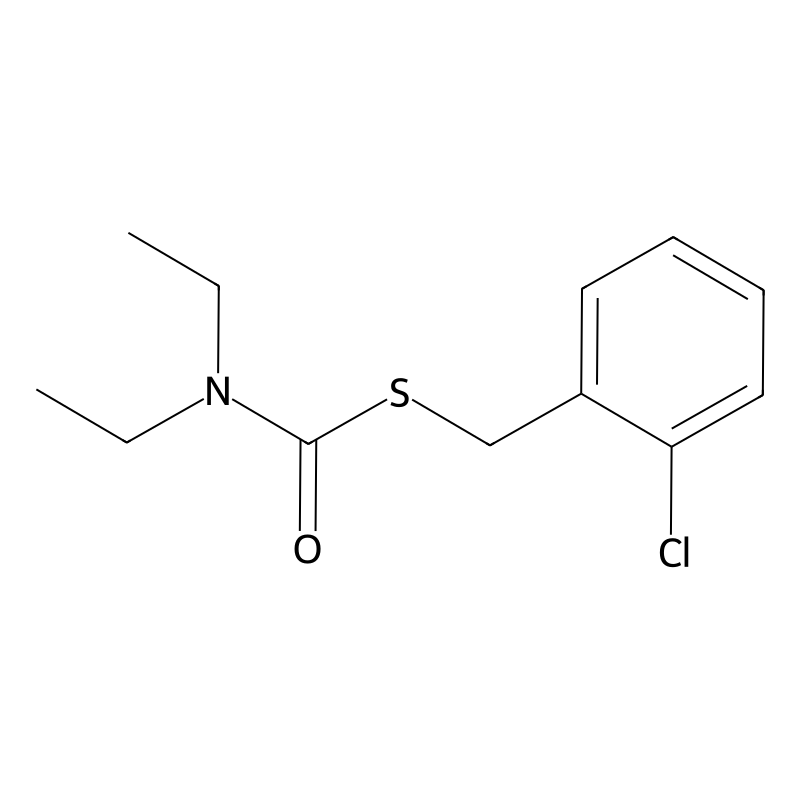Orbencarb

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Toxicological Studies
Orbencarb, like many other pesticides, has been extensively studied for its potential toxic effects on various organisms. Researchers use Orbencarb to investigate its impact on:
- Zebrafish development: Studies have employed zebrafish embryos as a model system to assess Orbencarb's developmental toxicity. These studies have shown that Orbencarb exposure can induce lethality and organ malformations in developing zebrafish embryos, highlighting its potential hazards [].
- Cellular toxicity: Orbencarb's mechanism of action in weeds involves inhibiting the production of Adenosine triphosphate (ATP), the primary energy source in cells. Researchers utilize this property to study the effects of Orbencarb on cellular energy metabolism and its potential cytotoxicity in various cell lines.
These studies contribute to a broader understanding of Orbencarb's potential environmental and health risks, informing regulatory decisions and safety protocols.
Environmental Fate and Degradation Studies
Understanding the fate and degradation of Orbencarb in the environment is crucial for assessing its potential ecological impact. Researchers use various techniques to investigate:
- Degradation pathways: Studies explore the breakdown process of Orbencarb in soil, water, and other environmental compartments. This helps identify the breakdown products and understand their potential toxicity.
- Environmental persistence: Researchers evaluate how long Orbencarb persists in different environmental settings, informing risk assessments and potential contamination concerns.
Orbencarb, chemically known as S-2-chlorobenzyl N,N-diethylthiocarbamate, is an organic compound with the molecular formula C₁₂H₁₆ClNOS. It is classified as a member of monochlorobenzenes and monothiocarbamic esters. Orbencarb serves multiple roles, including that of a xenobiotic and environmental contaminant, and is primarily utilized as a herbicide in agricultural practices. Its structure features a chlorobenzyl moiety attached to a thiocarbamate group, which contributes to its biological activity and herbicidal properties .
Orbencarb's herbicidal activity is believed to involve the inhibition of acetaldehyde dehydrogenase, an enzyme crucial for seed germination and plant growth. It disrupts the synthesis of essential amino acids and disrupts cellular processes leading to weed death.
- Orbencarb is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 143 mg/kg for rats.
- It can cause skin and eye irritation and is suspected to be a potential endocrine disruptor.
- Environmental concerns include its persistence in soil and potential for water contamination.
The biological activity of Orbencarb has been studied extensively, particularly regarding its embryotoxic effects. Research indicates that Orbencarb can induce lethality and organ malformation in zebrafish embryos by generating reactive oxygen species (ROS) and disrupting normal vasculogenesis. Such findings highlight the compound's potential risks to aquatic organisms and raise concerns about its use in agricultural settings .
The synthesis of Orbencarb typically involves carbonylation processes that utilize amines in the presence of carbon monoxide and sulfur to produce S-alkyl thiocarbamate herbicides. This method has been optimized for industrial applications, making it economically viable for large-scale production. The synthesis pathway emphasizes the importance of controlling reaction conditions to achieve desired yields and purity levels .
Orbencarb is primarily used as a herbicide for controlling weeds in upland crops. Its effectiveness stems from its ability to inhibit specific biochemical pathways in target plants, thereby reducing competition for resources such as nutrients and light. Beyond agriculture, Orbencarb's role as an environmental contaminant necessitates monitoring its presence in soil and water systems due to potential ecological impacts .
Studies on the interactions of Orbencarb with biological systems have revealed significant insights into its toxicity mechanisms. For instance, research has shown that Orbencarb can disrupt cellular functions by interacting with key biomolecules, leading to oxidative stress and subsequent cellular damage. Understanding these interactions is critical for assessing the risks associated with Orbencarb exposure in both agricultural and environmental contexts .
Several compounds share structural or functional similarities with Orbencarb. Below are some notable examples:
Orbencarb is unique due to its specific chlorobenzyl configuration and its pronounced embryotoxic effects compared to other thiocarbamate herbicides. Its distinct metabolic pathways also set it apart from similar compounds, emphasizing the need for targeted studies on its environmental impact and safety profile .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Acute Toxic;Irritant







